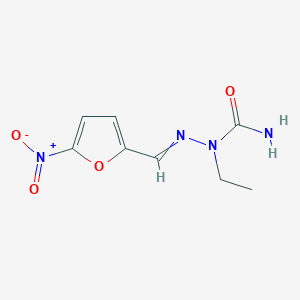
奥普立农盐酸盐
描述
Olprinone hydrochloride is a selective phosphodiesterase type III inhibitor characterized by its positive inotropic effects, peripheral vasodilatory effects, and bronchodilator properties . It is commonly used in clinical settings to treat congestive cardiac failure due to its ability to increase cellular concentrations of cyclic adenosine monophosphate (cAMP), which enhances myocardial contraction and reduces vascular resistance .
科学研究应用
Olprinone hydrochloride has a wide range of scientific research applications:
Cardiology: Used to treat acute heart failure and improve myocardial mechanical efficiency.
Neurology: Investigated for its potential to augment cerebral blood flow and improve cerebrovascular reactivity.
Spinal Cord Injury: Demonstrated to reduce inflammation and tissue injury in experimental spinal cord injury models.
作用机制
Target of Action
Olprinone hydrochloride is a compound that selectively inhibits Phosphodiesterase III (PDE III) . PDE III is present in the myocardium, vascular smooth muscle, fat tissue, and platelets . The primary role of PDE III is to degrade cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various physiological reactions .
Mode of Action
Olprinone hydrochloride interacts with its target, PDE III, by inhibiting its action . This inhibition leads to an increased concentration of cAMP . The elevated levels of cAMP then activate protein kinase A, which in turn activates potential-dependent Ca2+ channels on cell membranes . This interaction results in enhanced myocardial contraction, vasodilation, and suppression of platelet aggregation .
Biochemical Pathways
The inhibition of PDE III by Olprinone hydrochloride affects several biochemical pathways. Primarily, it enhances the myocardial contraction pathway by increasing the concentration of cAMP, leading to the activation of protein kinase A . This activation results in the opening of potential-dependent Ca2+ channels on cell membranes, enhancing myocardial contraction . Additionally, the compound also impacts the vasodilation pathway, leading to peripheral vasodilatory effects .
Pharmacokinetics
Its impact on bioavailability is evident in its clinical use, where it is commonly used to treat congestive cardiac failure due to its inotropic and vasodilating effects .
Result of Action
The molecular and cellular effects of Olprinone hydrochloride’s action are multifaceted. It has positive inotropic effects, leading to enhanced myocardial contraction . It also has vasodilator actions, resulting in improved myocardial mechanical efficiency . Furthermore, Olprinone hydrochloride augments cerebral blood flow by a direct vasodilatory effect on cerebral arteries .
生化分析
Biochemical Properties
Olprinone hydrochloride plays a significant role in biochemical reactions by selectively inhibiting phosphodiesterase 3 (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to enhanced myocardial contraction and vasodilation . Olprinone hydrochloride interacts with enzymes such as PDE1, PDE2, PDE3, and PDE4, with the highest affinity for PDE3 .
Cellular Effects
Olprinone hydrochloride exerts various effects on different cell types and cellular processes. It enhances myocardial contraction and vasodilation by increasing cAMP levels, which activates PKA and subsequently potential-dependent calcium channels on cell membranes . Additionally, olprinone hydrochloride has been shown to reduce inflammation and apoptosis in spinal cord trauma models by inhibiting pathways leading to inflammation and apoptotic cell death . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cAMP and PKA .
Molecular Mechanism
The molecular mechanism of olprinone hydrochloride involves the selective inhibition of PDE3, leading to increased cAMP levels. This elevation in cAMP activates PKA, which phosphorylates various target proteins, enhancing myocardial contraction and vasodilation . Olprinone hydrochloride also inhibits the activation of macrophages and reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . The compound’s ability to modulate gene expression and enzyme activity further contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of olprinone hydrochloride have been observed to change over time. The compound is stable under controlled conditions and maintains its efficacy in inhibiting PDE3 and increasing cAMP levels . Long-term studies have shown that olprinone hydrochloride can reduce inflammation and tissue injury in spinal cord trauma models, with significant improvements in hind-limb function observed over time . The stability and sustained effects of olprinone hydrochloride make it a valuable therapeutic agent in various clinical settings .
Dosage Effects in Animal Models
The effects of olprinone hydrochloride vary with different dosages in animal models. In a septic rat model, olprinone hydrochloride demonstrated protective effects at a dose of 0.2 mg/kg, reducing inflammation and improving survival rates . Higher doses (above 10 mg/kg) exhibited adverse effects, highlighting the importance of dosage optimization . In another study, olprinone hydrochloride reduced gut mucosal injury and portal endotoxin levels in rabbits during acute hypoxia, with dose-dependent effects observed .
Metabolic Pathways
Olprinone hydrochloride is involved in metabolic pathways that regulate cAMP levels and PKA activity. By inhibiting PDE3, olprinone hydrochloride prevents the breakdown of cAMP, leading to increased cAMP levels and subsequent activation of PKA . This modulation of cAMP and PKA activity influences various physiological processes, including myocardial contraction, vasodilation, and inflammation . The compound’s interaction with metabolic enzymes and pathways underscores its therapeutic potential in cardiovascular diseases .
Transport and Distribution
Olprinone hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to increase cAMP levels and activate PKA leads to its distribution in myocardial and vascular tissues, where it exerts its cardiotonic and vasodilatory effects . Additionally, olprinone hydrochloride has been shown to augment cerebral blood flow by directly dilating cerebral arteries . The transport and distribution of olprinone hydrochloride within the body are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of olprinone hydrochloride is primarily within the cytoplasm, where it inhibits PDE3 and increases cAMP levels . This localization allows olprinone hydrochloride to effectively modulate cAMP and PKA activity, leading to enhanced myocardial contraction and vasodilation . The compound’s ability to target specific subcellular compartments and modulate enzyme activity underscores its therapeutic potential in treating cardiovascular diseases .
准备方法
The synthesis of olprinone hydrochloride involves several key steps:
Cyclization Reaction: Preparation of 6-bromoimidazo[1,2-a]pyridine through a cyclization reaction.
Coupling Reaction: Preparation of 6-(2-methylallyl)imidazo[1,2-a]pyridine through a coupling reaction.
Oxidation Reaction: Preparation of 1-(imidazo[1,2-a]pyridine-6-yl)-2-acetone through an oxidation reaction
Industrial production methods typically involve optimizing these reactions to achieve high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反应分析
Olprinone hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of olprinone to its oxidized form, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert olprinone back to its reduced form, typically using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Olprinone hydrochloride is often compared with other phosphodiesterase type III inhibitors, such as milrinone. While both compounds share similar mechanisms of action, olprinone hydrochloride is noted for its greater impact on increasing renal blood flow and its shorter half-life, making it potentially safer for patients with chronic kidney disease . Other similar compounds include enoximone and amrinone, which also inhibit phosphodiesterase type III but differ in their pharmacokinetic profiles and clinical applications .
属性
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBMBAQRAOAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045813 | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119615-63-3 | |
| Record name | Olprinone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119615-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olprinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olprinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPRINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




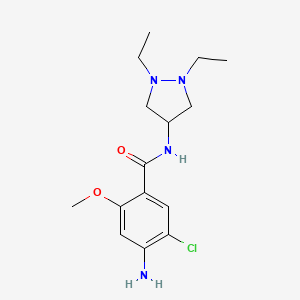
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

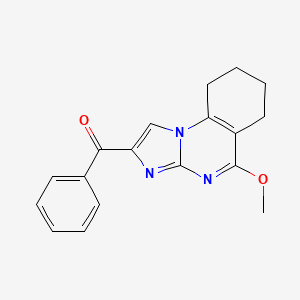

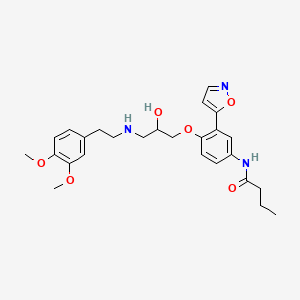
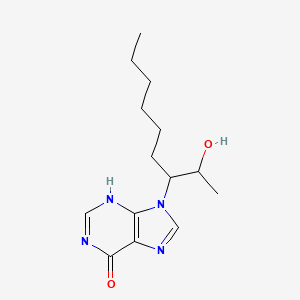
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)

